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molecular formula C9H14O3 B1605687 3-Acetylheptane-2,6-dione CAS No. 29214-57-1

3-Acetylheptane-2,6-dione

Cat. No. B1605687
M. Wt: 170.21 g/mol
InChI Key: RQZJIXZNJBCGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166648B2

Procedure details

60 g of 2,4-pentandione and 0.1 g of triethyl amine were mixed, and 28 g of 2-butanone was added dropwise at room temperature. The mixture was stirred for 42 hours and the raw product was distilled off. Re-distillation gave 31.4 g of 3-acetyl-2,6-heptandione.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5]>C(N(CC)CC)C.CC(=O)CC>[C:4]([CH:3]([CH2:2][CH2:3][C:4](=[O:6])[CH3:5])[C:2](=[O:7])[CH3:1])(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
28 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 42 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the raw product was distilled off

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
C(C)(=O)C(C(C)=O)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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